![molecular formula C24H25NO2 B2597155 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide CAS No. 1396795-33-7](/img/structure/B2597155.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

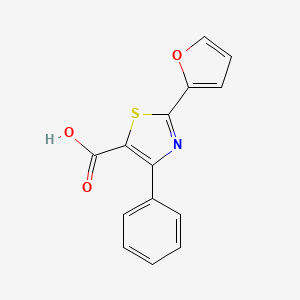

The compound “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide” is an acetamide derivative. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula RCONR’R’‘, where R, R’, and R’’ represent various groups .

Synthesis Analysis

The synthesis of acetamides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . A common method for the acetylation of a variety of amines uses catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide”, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving acetamides can be quite diverse, depending on the other functional groups present in the molecule. For instance, acetamides can undergo N-acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .Scientific Research Applications

Medicinal Chemistry and Drug Synthesis :

- N-(2-Hydroxyphenyl)acetamide is a key intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation process has been optimized using immobilized lipase, showcasing its role in natural drug synthesis (Magadum & Yadav, 2018).

- N-(4-Hydroxyphenyl) acetamide (a related compound) is a component in widely used drugs like paracetamol. Studies have explored its properties and interactions in various chemical processes, including its role in the synthesis of new pharmaceutical compounds (Sharma et al., 2018).

Pharmacological Applications :

- N-(2-Hydroxyphenyl)acetamide derivatives have been studied for their anti-arthritic and anti-inflammatory properties, indicating potential therapeutic applications in conditions like arthritis (Jawed et al., 2010).

Environmental Impact and Detection :

- The widespread use of related compounds such as paracetamol has led to their presence in global water bodies, necessitating studies on their environmental impact and methods for their detection and degradation (Tao et al., 2015).

Mechanistic Studies and Metabolism :

- Understanding the mechanism of action of related compounds, like acetaminophen, has been a subject of study, contributing to knowledge about how these compounds function at a molecular level (Botting, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-18-7-6-8-19(15-18)16-23(26)25-17-24(2,27)22-13-11-21(12-14-22)20-9-4-3-5-10-20/h3-15,27H,16-17H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWIFBBJVDIUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)

![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2597087.png)

![2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2597088.png)

![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2597094.png)